molecular formula C22H20N4O2 B1188027 7-(3,4-DIHYDRO-2H-1,5-BENZODIOXEPIN-7-YL)-2-(2-PHENYLETHYL)-[1,2,4]TRIAZOLO[1,5-A]PYRIMIDINE

7-(3,4-DIHYDRO-2H-1,5-BENZODIOXEPIN-7-YL)-2-(2-PHENYLETHYL)-[1,2,4]TRIAZOLO[1,5-A]PYRIMIDINE

Cat. No.: B1188027
M. Wt: 372.4g/mol
InChI Key: QUWJBXIBCWTEAG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“7-(3,4-DIHYDRO-2H-1,5-BENZODIOXEPIN-7-YL)-2-(2-PHENYLETHYL)-[1,2,4]TRIAZOLO[1,5-A]PYRIMIDINE” is a complex organic compound that belongs to the class of triazolopyrimidines

Properties

Molecular Formula

C22H20N4O2

Molecular Weight

372.4g/mol

IUPAC Name

7-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)-2-(2-phenylethyl)-[1,2,4]triazolo[1,5-a]pyrimidine

InChI

InChI=1S/C22H20N4O2/c1-2-5-16(6-3-1)7-10-21-24-22-23-12-11-18(26(22)25-21)17-8-9-19-20(15-17)28-14-4-13-27-19/h1-3,5-6,8-9,11-12,15H,4,7,10,13-14H2

InChI Key

QUWJBXIBCWTEAG-UHFFFAOYSA-N

SMILES

C1COC2=C(C=C(C=C2)C3=CC=NC4=NC(=NN34)CCC5=CC=CC=C5)OC1

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “7-(3,4-DIHYDRO-2H-1,5-BENZODIOXEPIN-7-YL)-2-(2-PHENYLETHYL)-[1,2,4]TRIAZOLO[1,5-A]PYRIMIDINE” typically involves multi-step organic reactions. The starting materials often include benzodioxepin derivatives and triazolopyrimidine precursors. Common synthetic routes may involve:

    Cyclization reactions: Formation of the triazolopyrimidine ring system.

    Substitution reactions: Introduction of the phenylethyl group.

Industrial Production Methods

Industrial production methods would likely involve optimization of the synthetic routes for large-scale production. This includes:

    Catalysis: Use of catalysts to increase reaction efficiency.

    Purification: Techniques such as crystallization or chromatography to purify the final product.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into reduced forms.

    Substitution: Various substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

    Oxidizing agents: Such as potassium permanganate or hydrogen peroxide.

    Reducing agents: Such as sodium borohydride or lithium aluminum hydride.

    Solvents: Common solvents include ethanol, methanol, and dichloromethane.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions may introduce new functional groups.

Scientific Research Applications

Chemistry

    Synthesis of novel compounds: Used as a building block for synthesizing new chemical entities.

Biology

    Biological assays: Used in various biological assays to study its effects on different biological systems.

Medicine

    Drug development:

Industry

    Material science: Possible applications in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of “7-(3,4-DIHYDRO-2H-1,5-BENZODIOXEPIN-7-YL)-2-(2-PHENYLETHYL)-[1,2,4]TRIAZOLO[1,5-A]PYRIMIDINE” would involve its interaction with specific molecular targets. These may include:

    Enzymes: Inhibition or activation of specific enzymes.

    Receptors: Binding to receptors to modulate their activity.

    Pathways: Involvement in signaling pathways that regulate various biological processes.

Comparison with Similar Compounds

Similar Compounds

    Triazolopyrimidines: Other compounds in this class with similar structures and properties.

    Benzodioxepins: Compounds with the benzodioxepin moiety.

Uniqueness

The uniqueness of “7-(3,4-DIHYDRO-2H-1,5-BENZODIOXEPIN-7-YL)-2-(2-PHENYLETHYL)-[1,2,4]TRIAZOLO[1,5-A]PYRIMIDINE” lies in its specific combination of functional groups and its potential biological activity, which may differ from other similar compounds.

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